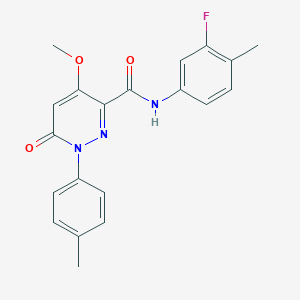
N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” is a synthetic organic compound that features a pyridazine core substituted with isoxazole and pyrazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the isoxazole ring: Isoxazole rings can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.
Attachment of the pyrazole ring: Pyrazole rings are often formed through the condensation of hydrazines with 1,3-diketones or similar compounds.
Amidation reaction: The final step might involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or isoxazole rings.
Reduction: Reduction reactions could target the nitrogens in the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for “N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine derivatives, isoxazole derivatives, and pyrazole derivatives.
Pyridazine derivatives: Often explored for their anti-inflammatory and anticancer properties.
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrazole derivatives: Studied for their potential as anti-inflammatory, analgesic, and antipyretic agents.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and heterocyclic rings, which could confer unique biological activities and chemical reactivity compared to other compounds.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(13-9-4-7-19-16-9)8-2-3-10(15-14-8)17-6-1-5-12-17/h1-7H,(H,13,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXVIEWXADWEIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=NOC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)

![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2401033.png)
![3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2401034.png)





